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Introduction

N-a-(9-Fluorenylmethoxycarbonyl)-L-lysine (Fmoc-Lys-OH) is a pivotal amino acid derivative
extensively utilized in synthetic peptide chemistry. As an N-Fmoc protected form of the
essential amino acid L-Lysine, it serves as a fundamental building block in Solid-Phase Peptide
Synthesis (SPPS).[1][2] The defining characteristic of Fmoc-Lys-OH is the selective protection
of its a-amino group by the base-labile Fmoc group, while the e-amino group on the side chain
remains unprotected. This unique configuration makes it the starting material of choice for
synthesizing peptides that require specific modifications at the lysine side chain, such as the
creation of branched peptides or the introduction of labels and tags.[3]

This technical guide provides a comprehensive overview of the chemical properties, stability,
and core applications of Fmoc-Lys-OH, complete with detailed experimental protocols and
analytical data for professionals in peptide synthesis and drug development.

Core Chemical and Physical Properties

The fundamental physicochemical properties of N-a-Fmoc-L-lysine-OH are summarized below.
These parameters are critical for its handling, storage, and application in synthesis. The
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compound typically appears as a white to off-white or yellow crystalline powder.[1][4][5]

Property Value References
CAS Number 105047-45-8 [1][41[5][6]
Molecular Formula C21H24N204 [1][4][5][6]
Molecular Weight 368.43 g/mol [11[4]15]16]
Appearance White to yellow solid/powder [11[415]
Melting Point 26.8 °C [1][41[6]
pKa (Predicted) 3.81+£0.21 [11[4116]
Optical Rotation [a]2°/D -19 £ 2° (c=1, in DMF) [1]
N 2-8°C, keep in dark place, inert
Storage Conditions [1][6]
atmosphere
Solubility Profile:
Solvent Solubility Notes References
Hygroscopic DMSO
can impact solubility;
DMSO 50 mg/mL [4115]
use newly opened
solvent.
With sonication and
Methanol 5.74 mg/mL pH adjustment to 6 [5]
with HCI.
With sonication and
Water 3.64 mg/mL pH adjustment to 3 [5]
with 1 M HCI.
DCM Soluble [4]

Reactivity, Stability, and Handling
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The synthetic utility of Fmoc-Lys-OH is dictated by the differential reactivity of its functional
groups.

e 0a-Amino Group: Protected by the Fmoc group, which is stable under acidic and neutral
conditions but is readily cleaved by mild bases, most commonly a solution of piperidine in an
organic solvent like dimethylformamide (DMF).[7][8] This base lability is the cornerstone of
Fmoc-based SPPS.[9]

o a-Carboxyl Group: This group is activated during the coupling step of peptide synthesis to
form a peptide bond with the free amino group of the growing peptide chain anchored to the
solid support.

e &-Amino Group: The unprotected side-chain amino group is a key feature. It is nucleophilic
and available for on-resin modification, such as acylation, alkylation, or coupling to another
peptide chain to form branched structures.[3]

For routine synthesis of linear peptides where the lysine side chain should not react, Fmoc-
Lys(Boc)-OH (CAS 71989-26-9) is the standard choice.[10][11][12] The tert-butyloxycarbonyl
(Boc) group on the side chain is stable to the basic conditions used for Fmoc removal but is
cleaved by strong acids like trifluoroacetic acid (TFA) during the final peptide cleavage from the
resin.[7][11]

Stability and Storage: Fmoc-Lys-OH is stable under recommended storage conditions.[4] To
prevent degradation, it should be stored in a cool (2-8°C), dark, and dry place under an inert
atmosphere.[1][6]

Functional Groups of N-a-Fmoc-L-lysine-OH

a-Carboxyl Group
(Coupling Site)
Fmoc Group o-Amino |  L-Lysine Backbone A
(Base-Labile Protection) “| (a-carbon, side chain) 2 4
Side Chain €-Amino Group
(Free for Modification)
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Caption: Logical relationship of the key functional groups in Fmoc-Lys-OH.

Key Experimental Protocols

The following protocols are standard methodologies for the use of Fmoc-protected amino acids
in manual solid-phase peptide synthesis.

Protocol 3.1: Fmoc Group Deprotection from Resin

This procedure is performed to remove the a-amino Fmoc protecting group from the N-terminal
amino acid of a peptide chain bound to a solid support, preparing it for the next coupling cycle.

Resin Preparation: Place the peptide-resin in a suitable reaction vessel and wash three
times with DMF to swell the resin and remove residual reagents from the previous step.[13]

o Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10
mL per gram of resin).[14]

o Reaction Time: Agitate the mixture at room temperature. A two-step process is common: an
initial treatment for 1-3 minutes, drain, and then a second treatment with fresh reagent for 5-
10 minutes.[14][15]

e Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to
ensure complete removal of piperidine and the cleaved dibenzofulvene-piperidine adduct.
[13][15] The resin is now ready for the next coupling step.

Protocol 3.2: Standard Amino Acid Coupling

This protocol describes the activation and coupling of the next Fmoc-amino acid to the
deprotected N-terminus of the resin-bound peptide.

o Activation Mixture: In a separate vial, dissolve the incoming Fmoc-amino acid (3-5
equivalents relative to resin loading) and a coupling agent such as HATU (3-5 equivalents) in
DMF.[13]
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Activation: Add a base, typically diisopropylethylamine (DIPEA) (6-10 equivalents), to the
activation mixture and allow it to pre-activate for 1-2 minutes.

Coupling: Add the activated amino acid solution to the washed, deprotected peptide-resin
from Protocol 3.1.

Reaction: Agitate the mixture at room temperature for 1-2 hours. The reaction progress can
be monitored using a qualitative method like the Kaiser test.

Washing: Once the coupling is complete, drain the reaction mixture and wash the resin
thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times) to remove excess
reagents and byproducts.[13] The cycle can now be repeated.
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Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow
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Caption: A typical workflow for one cycle of Fmoc-based Solid-Phase Peptide Synthesis.
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Advanced Applications: Branched Peptide
Synthesis

The free e-amino group of Fmoc-Lys-OH is its most valuable feature, enabling the synthesis of
complex peptide architectures directly on the solid support.

General Workflow for Branched Peptides:

Main Chain Synthesis: The primary peptide sequence is synthesized on the resin using
standard SPPS protocols.

 Incorporate Fmoc-Lys-OH: At the desired branching point, Fmoc-Lys-OH is coupled to the
main chain.

e Elongate Main Chain: The a-amino Fmoc group of the newly added lysine is removed with
piperidine, and the main peptide chain synthesis continues to its desired length.

» Side Chain Elongation: After completion of the main chain, the free e-amino group of the
lysine residue is now available. A secondary peptide chain can be synthesized starting from
this point by repeating the standard deprotection and coupling cycles.

o Final Cleavage: Once all synthesis is complete, the entire branched peptide is cleaved from
the resin using a strong acid cocktail (e.g., TFA with scavengers).[16]
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Workflow for Branched Peptide Synthesis using Fmoc-Lys-OH
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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